![molecular formula C22H21N5O4S2 B2946209 N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide CAS No. 478029-17-3](/img/structure/B2946209.png)

N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

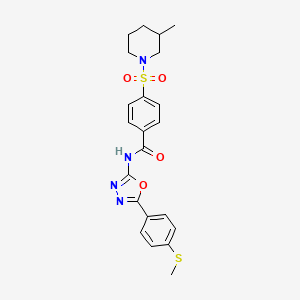

The compound “N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide” is a complex organic molecule . It contains several functional groups, including a pyrrole ring, a thieno[2,3-b]pyridine ring, a sulfonyl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. The presence of the pyrrole and thieno[2,3-b]pyridine rings suggests potential aromatic properties . The sulfonyl and acetamide groups could participate in hydrogen bonding and other intermolecular interactions .Applications De Recherche Scientifique

Scientific Research Applications

Molecular Structures and Conformations

Research on hydrazones derived from benzothiazole and various aryl groups, including pyrrol-2-yl, highlights differences in molecular conformations and intermolecular hydrogen bonding, underscoring the significance of these structures in designing compounds with specific chemical properties (Lindgren et al., 2013).

Antimicrobial Applications

A study focusing on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety revealed their potential as antimicrobial agents. These findings suggest that derivatives of sulfonamides, similar to the query compound, might have applications in combating microbial infections (Darwish et al., 2014).

Material Science

In material science, research on fluorinated polyamides containing pyridine and sulfone moieties explores the synthesis and properties of novel polymers. Such polymers exhibit high thermal stability, low moisture absorption, and excellent solubility, indicating their utility in high-performance materials applications (Xiao-Ling Liu et al., 2013).

Antitumor and Antithrombotic Properties

Another area of interest is the investigation of novel acetamide derivatives for their antitumor activity. This research highlights the potential therapeutic applications of compounds with similar structural features in cancer treatment (Alqasoumi et al., 2009). Additionally, research into novel thrombin inhibitors, including acetamide derivatives, showcases their antithrombotic properties, suggesting applications in preventing thrombosis (Lorrain et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of this compound are the GATA family proteins , specifically the DNA-binding activity of GATA3 and other members of the GATA family . These proteins play a crucial role in cell differentiation and the expression of Th2 cytokines .

Mode of Action

The compound acts as an inhibitor of the GATA family proteins. It inhibits the interaction between GATA3 and SOX4 , which results in the significant suppression of Th2 cell differentiation .

Biochemical Pathways

The compound affects the pathway involved in Th2 cell differentiation. By inhibiting the interaction between GATA3 and SOX4, it suppresses Th2 cell differentiation and inhibits the expression and production of Th2 cytokines .

Result of Action

The result of the compound’s action is the significant suppression of Th2 cell differentiation, without impairing Th1 cell differentiation . This leads to the inhibition of the expression and production of Th2 cytokines .

Propriétés

IUPAC Name |

N-[4-[[(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)amino]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4S2/c1-13-12-14(2)23-22-18(13)19(27-10-4-5-11-27)20(32-22)21(29)25-26-33(30,31)17-8-6-16(7-9-17)24-15(3)28/h4-12,26H,1-3H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAYBSUMNXATIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)N4C=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2946129.png)

![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)

![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946137.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2946139.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2946140.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2946142.png)

![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)

![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)